molecular formula C23H32ClNO2 B12914419 Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride CAS No. 38906-55-7

Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride

Cat. No.: B12914419
CAS No.: 38906-55-7
M. Wt: 390.0 g/mol
InChI Key: MHDNXJUAYGCFJY-UHFFFAOYSA-N
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Description

3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Neopentyl Group: The neopentyl group can be attached through an alkylation reaction using neopentyl bromide or a similar alkylating agent.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with phenol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenethyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, alkanes, and amines.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways and identifying potential drug targets.

Medicine

In medicine, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cardiovascular diseases, and cancer.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance and durability.

Mechanism of Action

The mechanism of action of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-N-(1-phenylethyl)pyrrolidine-1-carboxamide
  • 3-(4-Hydroxyphenyl)-N-(2-methylpropyl)pyrrolidine-1-carboxamide
  • 3-(4-Hydroxyphenyl)-N-(3-methylbutyl)pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride exhibits unique structural features, such as the neopentyl group and the specific arrangement of functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

38906-55-7

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

3-[3-(2,2-dimethylpropyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]phenol;hydrochloride

InChI

InChI=1S/C23H31NO2.ClH/c1-22(2,3)16-23(19-5-4-6-21(26)15-19)12-14-24(17-23)13-11-18-7-9-20(25)10-8-18;/h4-10,15,25-26H,11-14,16-17H2,1-3H3;1H

InChI Key

MHDNXJUAYGCFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

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